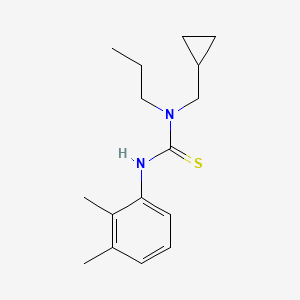

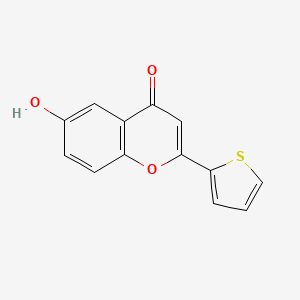

N-(cyclopropylmethyl)-N'-(2,3-dimethylphenyl)-N-propylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of related compounds involves complex organic reactions, often starting from basic building blocks like dimethylmorphinan or cyclopropane derivatives. For instance, Schmidhammer et al. (1989) discuss the synthesis of a morphinan derivative with a selective mu opioid receptor antagonist property, indicating a complex synthetic route that might share similarities with the compound of interest (Schmidhammer, Burkard, Eggstein-Aeppli, & Smith, 1989). Additionally, cyclopropyl-containing molecules are synthesized from cyanoacetate and dibromoethane, suggesting a possible route for synthesizing the cyclopropylmethyl component of the target compound (Abele, Seiler, & Seebach, 1999).

Molecular Structure Analysis

The molecular structure of compounds containing cyclopropylmethyl and dimethylphenyl groups is characterized by specific geometric configurations and bond angles. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate these structures. For example, the study of cyclopropenone derivatives by Foerstner et al. (2000) provides insights into the structural analysis that could be relevant to understanding the detailed molecular geometry of the compound of interest (Foerstner, Kakoschke, Wartchow, & Butenschön, 2000).

Chemical Reactions and Properties

Chemical reactions involving thiourea derivatives often encompass nucleophilic addition, cyclization, and substitution reactions. The reactivity of thiourea compounds, including their interactions with various reagents and catalysts, plays a crucial role in their chemical behavior. Studies on the reactions of cyclopropenone derivatives or cyclopropyl-containing molecules highlight complex reaction mechanisms that could be analogously applied to understand the reactivity of N-(cyclopropylmethyl)-N'-(2,3-dimethylphenyl)-N-propylthiourea (Sorger, von Ragué Schleyer, & Stalke, 1996).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure of thiourea derivatives are determined by their molecular structure. The presence of cyclopropyl and dimethylphenyl groups influences these properties significantly. For instance, the crystal structure and solubility of a compound can be analyzed through X-ray diffraction and solubility tests in various solvents, providing a detailed understanding of its physical characteristics.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with electrophiles and nucleophiles, and stability under different conditions, are essential for understanding the behavior of N-(cyclopropylmethyl)-N'-(2,3-dimethylphenyl)-N-propylthiourea. The study on cycloaddition reactions of vinylthiophen compounds by Abarca et al. (1987) can offer insights into similar cycloaddition reactions that the thiourea compound might undergo (Abarca, Ballesteros, Enriquez, & Jones, 1987).

Applications De Recherche Scientifique

Fluorescent Probes and Sensing Applications

- Fluorescent Probes for Metal Ions : Polythiophene-based conjugated polymers exhibit selectivity and sensitivity toward specific metal ions like Hg2+ and Cu2+ in aqueous solutions, mediated by electrostatic effects and complexation. These properties are crucial for developing sensitive and selective fluorescent probes for metal ion detection (Guo et al., 2014).

Organic Synthesis and Chemical Transformations

- Reactions of Cyclic Compounds : Cyclopropyl compounds, including those with dimethylphenyl components, are used in various organic synthesis reactions, such as the formation of cycloadducts and vinyl carbenes, which are significant in the synthesis of complex organic molecules (Vandenberg & Leusen, 1988); (Stolle et al., 1992).

Herbicide Transformation

- Transformation in Soil : Compounds with structural similarities to N-(cyclopropylmethyl)-N'-(2,3-dimethylphenyl)-N-propylthiourea can undergo transformation in soil, leading to products with varied herbicidal activity. This transformation is influenced by factors like soil temperature and moisture content (Yih et al., 1970).

Solar Cell Research

- Organic Solar Cells : The design and synthesis of small molecules for organic solar cells, utilizing components like dimethylphenyl, have shown significant photovoltaic performance. These molecules' electronic properties and molecular structure are critical in determining their efficiency (Ni et al., 2015).

Bioconjugation in Aqueous Media

- Mechanism of Amide Formation : The study of amide formation mechanisms in aqueous media using compounds with structural similarities can provide insights into bioconjugation processes, which are crucial in biological and medical research (Nakajima & Ikada, 1995).

Antipathogenic Activity

- Antibacterial Properties : Thiourea derivatives have shown significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of thiourea-based compounds in developing novel antimicrobial agents (Limban et al., 2011).

Propriétés

IUPAC Name |

1-(cyclopropylmethyl)-3-(2,3-dimethylphenyl)-1-propylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2S/c1-4-10-18(11-14-8-9-14)16(19)17-15-7-5-6-12(2)13(15)3/h5-7,14H,4,8-11H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFQRLRRYIOTDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)C(=S)NC2=CC=CC(=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylmethyl)-3-(2,3-dimethylphenyl)-1-propylthiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)

![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)

![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)

![ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B5549324.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5549331.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5549338.png)

![2-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5549339.png)

![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)

![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)